Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)-

Beschreibung

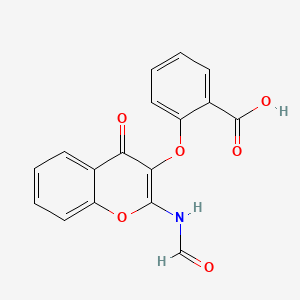

Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)-, is a hybrid molecule combining salicylic acid (2-hydroxybenzoic acid) with a coumarin-derived moiety. Structurally, it features a salicylic acid backbone modified at the 4-position by an amide bond linked to 4-oxo-4H-1-benzopyran (coumarin).

Eigenschaften

CAS-Nummer |

32773-97-0 |

|---|---|

Molekularformel |

C17H11NO6 |

Molekulargewicht |

325.27 g/mol |

IUPAC-Name |

2-(2-formamido-4-oxochromen-3-yl)oxybenzoic acid |

InChI |

InChI=1S/C17H11NO6/c19-9-18-16-15(14(20)10-5-1-3-7-12(10)24-16)23-13-8-4-2-6-11(13)17(21)22/h1-9H,(H,18,19)(H,21,22) |

InChI-Schlüssel |

NVQPVIIVSQPOAW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)NC=O)OC3=CC=CC=C3C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Stepwise Synthetic Procedure

Detailed Example from Literature

Preparation of 2-amino-4-oxo-4H-1-benzopyran-3-carbonitrile:

A mixture of 6.6 g malononitrile, 50 g ice, 5 ml 20% sodium hydroxide, and 9.9 g 2-acetoxy benzoyl chloride is stirred vigorously for 10 minutes. Additional malononitrile and sodium hydroxide are added, followed by warming to 40°C. Potassium hydroxide solution is added until the solution clears. After acidification with concentrated hydrochloric acid, the solid product is filtered and dried, melting point 315-320°C.

Hydrolysis to 2-amino-4-oxo-4H-1-benzopyran-3-carboxamide:

The carbonitrile compound is heated with 7 ml of 80% sulfuric acid on a steam bath for 1 hour, cooled, poured into water, filtered, and recrystallized from ethanol, melting point 264-266°C.

Variations and Substituted Analogues

The method accommodates various substituents on the benzopyran ring and salicylic acid moiety, such as methoxy, chloro, and phenyl groups, by starting with appropriately substituted salicylic acids or benzoyl chlorides. Examples include:

Alternative Synthetic Routes and Related Compounds

Research articles and patents describe related benzoxazinone and benzopyran derivatives synthesized via similar routes involving:

- Reaction of substituted 2-hydroxybenzoic acids with reagents like triphenylphosphine thiocyanate to form thioxo-1,3-benzoxazines.

- Conversion of these intermediates to benzylamino-substituted benzoxazines via reflux with benzylamine or hydrolysis steps.

While these methods focus on related heterocyclic compounds, the core approach of functional group manipulation on salicylic acid derivatives remains consistent.

Summary Table of Key Reagents and Conditions

| Process Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Hydroxyl protection | Acetyl chloride or acetic anhydride | Room temperature or mild heating | Protect phenolic OH groups as acetoxy esters |

| Acid chloride formation | Thionyl chloride, oxalyl chloride, phosphorus pentachloride | Reflux or controlled heating | Convert carboxylic acid to reactive acid chloride |

| Carbonitrile formation | Malononitrile, NaOH (20%), KOH (50%) | Stirring, warming to 40°C | Nucleophilic substitution to form benzopyran carbonitrile |

| Nitrile hydrolysis | 80% sulfuric acid | Heating on steam bath for 1 hour | Convert nitrile to carboxamide group |

Analyse Chemischer Reaktionen

Types of Reactions

Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX), leading to reduced production of pro-inflammatory prostaglandins . Additionally, it may interact with cellular signaling pathways, modulating gene expression and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

- Key Insights: The amide bond in the target compound may improve stability and bioavailability compared to ester-linked analogs (e.g., aspirin derivatives) .

Functional Analogs

- Key Insights :

Market and Regulatory Considerations

Salicylic acid derivatives face competition from alternatives like glycolic acid (skincare) and biologics (anti-inflammatory drugs). Regulatory hurdles, such as classification as a drug in some regions, limit its commercial use in cosmetics . However, the hybrid structure of "Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)-" could circumvent restrictions by positioning it as a novel therapeutic agent rather than a cosmetic ingredient .

Research Findings and Clinical Relevance

- Anti-Inflammatory Potential: Salicylic acid derivatives reduce prostaglandin synthesis and NF-κB activation. The coumarin component may augment this by scavenging ROS, as seen in azobenzene-linked analogs .

- Antitumor Activity : Coumarin derivatives intercalate DNA and inhibit topoisomerases. Hybridization with salicylic acid could enhance tumor selectivity, akin to copper salicylate complexes in TNBC models .

- Skin Penetration: FT-IR studies show that substituents (e.g., fluorine, amide bonds) modulate skin absorption, suggesting the target compound may have optimized transdermal delivery compared to 4-aminosalicylic acid .

Biologische Aktivität

Salicylic acid, specifically the compound 4-(4-oxo-4H-1-benzopyran-2-carboxamido)-, is a derivative of salicylic acid that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C17H11NO6

- Molecular Weight : 325.27 g/mol

- CAS Number : 32773-97-0

- Solubility : Slightly soluble in water, soluble in alcohol and ammonium hydroxide .

The biological activity of 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- is primarily attributed to its interaction with various biological targets:

-

Antiproliferative Activity :

- Recent studies have shown that derivatives of benzopyran compounds exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds derived from benzopyran demonstrated IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells while showing minimal cytotoxicity to normal HEK-293 cells (IC50 values between 102.4 and 293.2 μM) .

- A series of hybrid compounds synthesized from benzopyran and isoxazole exhibited selective cytotoxicity against various cancer cell lines, including human leukemia (CCRF-CEM), ovarian adenocarcinoma (SKOV-3), and prostate cancer (PC-3) .

- Monoamine Oxidase Inhibition :

- Apoptotic Induction :

Study on Anticancer Activity

In a comprehensive study examining the antiproliferative effects of various benzopyran derivatives, researchers synthesized multiple compounds and tested their efficacy against a panel of six human cancer cell lines. The results indicated that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .

Evaluation of Pharmacokinetics

Another study focused on the pharmacokinetics and stability of the compound in human serum. It was found that the compound degraded rapidly within two hours of incubation, suggesting that modifications may be necessary for enhancing its stability and bioavailability .

Comparative Table of Biological Activities

| Activity Type | Compound Tested | IC50 Values (μM) | Target Cell Lines |

|---|---|---|---|

| Antiproliferative | Benzopyran derivatives | 5.2 - 22.2 | MDA-MB-231 |

| Cytotoxicity | Hybrid compounds | 102.4 - 293.2 | HEK-293 |

| MAO Inhibition | Chromone derivatives | Not specified | hMAO-A / hMAO-B |

| Apoptosis Induction | Compound at 5 μM | ~50.8% | MDA-MB-231 |

Q & A

Basic: What spectroscopic techniques are optimal for characterizing the structure of Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)-?

Methodological Answer:

Structural elucidation requires a combination of:

- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) to confirm connectivity of the benzopyran and salicylamide moieties.

- FT-IR spectroscopy to identify carbonyl (C=O) and hydroxyl (-OH) functional groups.

- High-resolution mass spectrometry (HRMS) for precise molecular weight determination.

- X-ray crystallography (if crystalline) for absolute stereochemical assignment. Cross-reference with SMILES (

OC(=O)C1=CC(=O)c2ccccc2O1) and InChI Key (RVMGXWBCQGAWBR-UHFFFAOYSA-N) for database validation .

Advanced: How can researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies may arise from:

- Experimental variables (e.g., concentration ranges, solvent systems, or cell lines). For example, highlights dose-dependent gene expression variations in salicylic acid derivatives, requiring strict replication of conditions.

- Assay interference : Test for nonspecific binding using counter-screens (e.g., fluorescence quenching assays).

- Data normalization : Use internal controls (e.g., housekeeping genes in RT-qPCR) and statistical methods like Tukey’s test for pairwise comparisons .

- Meta-analysis : Aggregate data from multiple studies (e.g., drought stress experiments in ) to identify trends obscured by small sample sizes.

Basic: What synthetic strategies are recommended for preparing this compound?

Methodological Answer:

Key routes include:

- Condensation reactions : React 4-oxo-4H-1-benzopyran-2-carboxylic acid with salicylamide derivatives using coupling agents like EDC/HOBt.

- Protection/deprotection : Temporarily shield reactive groups (e.g., -OH) with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Advanced: What computational approaches predict the binding affinity of this compound to enzymatic targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina with the compound’s 3D structure (retrieved via InChI Key) and target protein PDB files. Validate with experimental IC₅₀ values.

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses.

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzopyran ring) with bioactivity data from analogs like fluorinated derivatives () .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved safety goggles.

- Engineering controls : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- Waste disposal : Follow hazardous waste guidelines for carboxylic acid derivatives .

Advanced: How do structural modifications (e.g., fluorination) alter physicochemical properties?

Methodological Answer:

- LogP analysis : Introduce fluorine atoms () to enhance lipophilicity, measured via HPLC retention time or shake-flask method.

- Solubility : Assess using the CheqSol method or pH-dependent solubility assays.

- Stability studies : Monitor degradation under UV light (photostability) and thermal stress (40°C/75% RH) via LC-MS. Compare with parent compound’s data .

Basic: How to validate purity for in vitro assays?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at λ = 254 nm. Purity ≥95% is recommended.

- Melting point analysis : Compare observed values with literature data (e.g., 97% pure compound from ).

- Elemental analysis (EA) : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: What strategies optimize crystallization for X-ray studies?

Methodological Answer:

- Solvent screening : Test mixed solvents (e.g., DMSO/water, acetone/hexane) using vapor diffusion or slow evaporation.

- Seeding : Introduce microcrystals of a structurally similar compound (e.g., 4-oxo-4H-pyran-2-carboxylic acid derivatives from ).

- Temperature gradients : Perform crystallization at 4°C, 25°C, and 37°C to identify optimal conditions .

Basic: How to assess stability under physiological conditions?

Methodological Answer:

- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hours) and analyze via LC-MS for degradation products.

- Plasma stability : Incubate with human plasma (37°C, 24 hours), precipitate proteins with acetonitrile, and quantify remaining compound.

- Light exposure : Use ICH Q1B guidelines for photostability testing .

Advanced: What metabolomics approaches identify in vivo metabolites?

Methodological Answer:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.